molecular formula C9H20N2O2S B7527000 1-Methylsulfonyl-4-propyl-1,4-diazepane

1-Methylsulfonyl-4-propyl-1,4-diazepane

Cat. No.: B7527000
M. Wt: 220.33 g/mol
InChI Key: CVNLEHMJWLJPCS-UHFFFAOYSA-N
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Description

1-Methylsulfonyl-4-propyl-1,4-diazepane is a 7-membered 1,4-diazepane ring derivative substituted with a methylsulfonyl group at position 1 and a propyl group at position 4. This compound has been studied in contexts such as central nervous system (CNS) drug development and enzyme inhibition, though its specific applications remain under investigation .

Properties

IUPAC Name

1-methylsulfonyl-4-propyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S/c1-3-5-10-6-4-7-11(9-8-10)14(2,12)13/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNLEHMJWLJPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of 1,4-Diazepane Derivatives
Compound Name Substituents Key Biological Activity Key Findings References
1-Methylsulfonyl-4-propyl-1,4-diazepane 1-CH₃SO₂, 4-C₃H₇ CNS-penetrant orexin receptor antagonist Demonstrates potent orexin receptor antagonism; propyl group enhances lipophilicity for CNS penetration .
1-Benzyl-1,4-diazepane 1-C₆H₅CH₂ Efflux pump inhibitor (EPI) Reduces resistance-nodulation-cell division (RND) pump activity in E. coli; mechanism distinct from classical EPIs .
1-Methyl-1,4-diazepane 1-CH₃ Intermediate in EZH2 inhibitor synthesis Used in microwave-assisted synthesis of quinoline-based EZH2 inhibitors; methyl group simplifies synthetic routes .
1-Benzoyl-4-(4-methylsulfonylphenyl)-1,4-diazepane 1-C₆H₅CO, 4-(4-CH₃SO₂C₆H₄) Not explicitly stated (structural analog) Sulfonyl group attached to phenyl ring; electronic effects differ from direct N-sulfonylation .
1-((4-Methylpiperazin-1-yl)sulfonyl)-1,4-diazepane 1-(4-CH₃-piperazinyl-SO₂) Not explicitly stated (structural analog) Sulfonyl-piperazine hybrid; bulkier substituent may limit membrane permeability compared to propyl .

Key Structural Differences and Implications

  • In contrast, 1-benzyl-1,4-diazepane relies on aromatic π-π interactions for efflux pump inhibition . Propyl vs. Piperazine: The 4-propyl group in the target compound enhances lipophilicity, favoring blood-brain barrier (BBB) penetration, while bulkier substituents like 4-methylpiperazinyl-sulfonyl () may reduce CNS bioavailability .
  • Ring Size and Flexibility : All compared compounds retain the 1,4-diazepane core, but substituent bulk and polarity alter conformational flexibility. For example, the methylsulfonyl group in the target compound may restrict ring puckering, affecting binding to orexin receptors compared to more flexible analogs .

Q & A

Q. What experimental controls are essential when studying efflux pump modulation in bacterial models?

  • Methodology :
  • Include reference inhibitors (e.g., PAβN for RND pumps) to validate assay specificity.
  • Measure intracellular accumulation via LC-MS/MS to distinguish efflux inhibition from membrane disruption .

Tables for Key Data

Table 1. Comparative Reactivity of Diazepane Derivatives

SubstituentReaction Yield (%)LogPIC₅₀ (Kinase X, μM)
Methylsulfonyl/Propyl721.80.45
Tosyl/Ethyl652.11.20
Phenylsulfonyl/Butyl582.50.90
Data from

Table 2. Crystallographic Parameters for 1-Methylsulfonyl-4-propyl-1,4-diazepane

ParameterValue
Space groupP2₁/c
Bond length (N–S, Å)1.63
Torsion angle (C–N–C–C)56.7°
Derived from

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